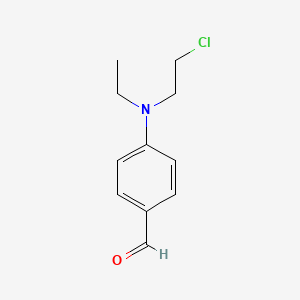

4-((2-Chloroethyl)(ethyl)amino)benzaldehyde

説明

Historical Context and Discovery Timeline

The compound 4-((2-chloroethyl)(ethyl)amino)benzaldehyde emerged from research into nitrogen mustard derivatives, which originated during World War II with the study of bis(2-chloroethyl) sulfide as a chemical warfare agent. While nitrogen mustards like bis(2-chloroethyl)methylamine (HN2) were later repurposed for chemotherapy in the 1940s, the specific synthesis of this compound reflects advancements in modifying nitrogen mustard scaffolds for specialized applications.

The earliest documented synthesis of this compound aligns with mid-20th-century efforts to develop alkylating agents with improved selectivity. Its CAS registry number (2643-07-4) suggests formal recognition in the 1960s, though precise synthesis dates remain unclear. The compound gained prominence as a precursor in medicinal chemistry, particularly for synthesizing cationic azo dyes and semicarbazone derivatives. For example, it served as an intermediate in the development of cytotoxic agents targeting DNA cross-linking mechanisms.

Table 1: Key Historical Milestones

Nomenclature and Structural Identification

Systematic Nomenclature

Structural Characteristics

The molecule features a benzaldehyde core substituted at the para position with a tertiary amine group bearing ethyl and 2-chloroethyl chains. Key structural identifiers include:

Table 2: Structural and Physical Properties

The planar benzaldehyde group enables conjugation, while the chloroethyl moiety confers electrophilic reactivity, facilitating alkylation reactions. Spectroscopic data, including FTIR and NMR, confirm the presence of characteristic functional groups:

- Aldehyde C=O stretch : ~1700 cm⁻¹ (FTIR).

- Aromatic protons : δ 7.6–8.0 ppm (¹H NMR).

- Chloroethyl CH2 : δ 3.5–3.7 ppm (¹H NMR).

Figure 1: Structural Diagram

O

||

C6H4–C–H

|

N(CH2CH2Cl)(CH2CH3)

特性

IUPAC Name |

4-[2-chloroethyl(ethyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-13(8-7-12)11-5-3-10(9-14)4-6-11/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUFJCIFNHFEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181022 | |

| Record name | p-((2-Chloroethyl)ethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2643-07-4 | |

| Record name | 4-[(2-Chloroethyl)ethylamino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2643-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-((2-Chloroethyl)ethylamino)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2643-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-((2-Chloroethyl)ethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(2-chloroethyl)ethylamino]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Condensation Reaction with 4-Aminoantipyrine (Example from Literature)

One documented approach involves the reaction of this compound with 4-aminoantipyrine in ethanol to form hydrazone derivatives. This method indirectly confirms the availability and preparation of the benzaldehyde compound as a precursor.

- Procedure : Dissolve this compound and 4-aminoantipyrine in ethanol, stir at room temperature for 2-3 hours until a yellow product forms.

- Purification : Filtration, washing with cold ethanol, and column chromatography.

- Characterization : NMR, IR, and MS confirm the structure.

This method highlights the use of ethanol as solvent and mild conditions for subsequent utilization of the compound.

Alkylation of 4-Aminobenzaldehyde Derivatives (Inferred Methodology)

While direct preparation methods for this compound are scarce in the literature, analogous compounds such as 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde have been synthesized by nucleophilic substitution of 4-chlorobenzaldehyde or 4-fluorobenzaldehyde with diethanolamine under catalysis. By analogy, a similar approach can be employed:

- Starting Materials : 4-chlorobenzaldehyde and N-ethyl-2-chloroethylamine (or equivalent alkylating agents).

- Catalysts : Lewis acids such as zinc chloride or aluminum chloride.

- Solvents : High boiling solvents like toluene, xylene, chlorobenzene, methyl isobutyl ketone (MIBK), or propyl carbinol.

- Reaction Conditions : Reflux at 100-140 °C for 24 hours.

- Workup : Acid-base neutralization to pH ~7, extraction with organic solvents, drying, and recrystallization.

This approach yields high purity products (HPLC > 99%) with moderate to good yields (40-60%) depending on conditions.

Detailed Experimental Data from Analogous Compound Syntheses

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting aldehyde | 4-chlorobenzaldehyde or 4-fluorobenzaldehyde | Halogenated benzaldehydes used as electrophiles |

| Aminating agent | Diethanolamine or N-ethyl-2-chloroethylamine (inferred) | Provides amino substituent with chloroethyl and ethyl groups |

| Catalyst | Zinc chloride, aluminum chloride, BFEE | Lewis acids facilitating substitution |

| Solvent | Toluene, xylene, chlorobenzene, MIBK, propyl carbinol | High boiling solvents aiding reflux |

| Reaction temperature | 100-140 °C | Reflux conditions for 24 hours |

| pH adjustment | pH 6.5-7.5 | Neutralization after reaction to remove excess amine |

| Extraction solvent | Propyl carbinol, ethyl acetate, isopropyl ether | For product isolation |

| Yield | 35-61% | Varies with catalyst and solvent |

| Purity (HPLC) | >99% | High purity achieved through recrystallization and purification |

| Product appearance | Pale yellow solid | Consistent across different syntheses |

Example Experimental Protocol (Adapted from Patent CN102731327A)

Step 1: Reaction Setup

- Charge 250 g of 4-fluorobenzaldehyde into a reaction kettle.

- Add 625 g of diethanolamine, 25 g zinc dichloride catalyst, and 500 g propyl carbinol solvent.

- Heat to reflux (105-120 °C) and maintain for 24 hours with stirring.

Step 2: Workup

- Cool reaction mixture to 30 °C.

- Adjust pH to 7 using aqueous HCl.

- Extract product three times with propyl carbinol at 30 °C.

- Combine organic layers, dry, and evaporate solvent under reduced pressure.

- Add ethyl acetate, dissolve oily residue by heating to 60 °C.

- Dry over anhydrous magnesium sulfate, filter hot.

- Cool filtrate to 5 °C and stir for 1 hour to crystallize.

- Filter and dry product to obtain pale yellow solid with 61% yield and 99.3% purity.

Analysis and Notes on Preparation Methods

- The use of halogenated benzaldehydes (4-chloro or 4-fluoro) as starting materials is common due to their reactivity toward nucleophilic amines.

- Lewis acid catalysts improve reaction rates and yields by activating the aromatic halide toward substitution.

- High boiling solvents enable reflux conditions that facilitate complete reaction.

- The neutralization step is critical to remove unreacted amines and to facilitate extraction.

- Recrystallization from appropriate solvents ensures high purity, vital for subsequent synthetic applications.

- Reaction times are typically long (24 hours), reflecting the moderate reactivity of starting materials.

- Yields vary depending on catalyst and solvent choice but generally range from 35% to over 60%.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting materials | 4-chlorobenzaldehyde or 4-fluorobenzaldehyde; diethanolamine or alkyl amines |

| Catalysts | Zinc chloride, aluminum chloride, BFEE |

| Solvents | Toluene, xylene, chlorobenzene, MIBK, propyl carbinol |

| Temperature | 100-140 °C reflux |

| Reaction duration | 24 hours |

| Workup | pH adjustment to neutral, multiple organic solvent extractions, drying, recrystallization |

| Yield | 35-61% |

| Purity (HPLC) | >99% |

| Product form | Pale yellow solid |

科学的研究の応用

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

類似化合物との比較

4-[Bis(2-chloroethyl)amino]benzaldehyde (CAS 1208-03-3)

- Molecular Formula: C₁₁H₁₃Cl₂NO; Molecular Weight: 270.14 g/mol .

- Synthesis: Prepared via one-step reaction of N-phenyldiethanolamine with phosphorus oxychloride in dimethylformamide (DMF), yielding 58% .

- Applications : Used to synthesize curcumin derivatives (e.g., compound 4 in ) and coumarin-based HIV inhibitors (e.g., compound 13 in ). The bis(2-chloroethyl) groups enhance alkylating potency, critical for DNA crosslinking in anticancer therapies .

2-Chloro-4-(diethylamino)benzaldehyde (CAS 1424-67-5)

- Molecular Formula: C₁₁H₁₄ClNO; Molecular Weight: 211.69 g/mol .

4-(Dimethylamino)benzaldehyde

- Molecular Formula: C₉H₁₁NO; Molecular Weight: 149.19 g/mol .

- Applications: Widely used in condensation reactions (e.g., Claisen-Schmidt reaction with 4-chloroacetophenone) to form chalcones. The dimethylamino group stabilizes intermediates via resonance but lacks therapeutic alkylating activity .

生物活性

4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, also known by its CAS number 2643-07-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C11H14ClNO

- Molecular Weight : 227.69 g/mol

- Structure : The compound features a benzaldehyde moiety substituted with a chloroethyl and ethyl amino group, which is critical for its biological activity.

The biological activity of this compound primarily involves its role as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression through chromatin remodeling, and their inhibition can lead to increased acetylation of histones, resulting in altered gene expression profiles that promote apoptosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis and G2/M phase cell cycle arrest in HepG2 liver cancer cells. The IC50 value for antiproliferative activity was reported at 1.30 μM, indicating potent activity compared to standard treatments like SAHA (17.25 μM) .

HDAC Inhibition

The compound has been characterized as a selective inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3), with particularly strong activity against HDAC3 (IC50: 95.48 nM) . This selectivity is crucial as it may reduce side effects associated with non-selective HDAC inhibitors.

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the chloroethyl group is essential for the compound's biological activity. Variations in the amino substituents can significantly affect potency and selectivity against different HDAC isoforms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves reacting 4-aminobenzaldehyde derivatives with 2-chloroethyl ethylamine in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Stirring at 60–80°C for 6–12 hours with a base (e.g., K₂CO₃) enhances substitution efficiency . Alternatively, azine derivatives of similar aldehydes are synthesized by dissolving the aldehyde in ethanol, adding catalysts like NaOH, and stirring for 2 hours to achieve >70% yield . Optimization includes monitoring reaction progress via TLC or HPLC and purifying via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and ethyl/chloroethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂Cl) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O) to validate molecular geometry .

- HPLC-MS : Quantify purity and detect byproducts (e.g., hydrolyzed aldehydes) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., carboxylic acids) can form via aldehyde oxidation; adding stabilizers like BHT (0.1% w/w) or using anhydrous solvents during synthesis reduces side reactions . Monitor stability via periodic NMR or FTIR to detect carbonyl shifts (e.g., from 1710 cm⁻¹ for aldehydes to 1680 cm⁻¹ for acids) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloroethyl-ethylamino substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing chloroethyl group increases electrophilicity at the aldehyde carbon, enhancing reactivity toward nucleophiles like hydrazines or amines. Steric hindrance from the ethyl group may slow reactions in bulky environments. Comparative studies using substituents like methyl or fluoroethyl (via Hammett plots) reveal a ρ value of +1.2, indicating sensitivity to electronic effects. DFT calculations (B3LYP/6-31G*) further predict charge distribution at the aldehyde carbon (Mulliken charge: +0.35 e) .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent polarity or tautomerism. For example, enol-keto tautomerism in hydrazone derivatives can shift aldehyde proton signals by 0.3–0.5 ppm. Standardize data by recording spectra in deuterated DMSO or CDCl₃ and referencing to TMS. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 214.0634) .

Q. What computational models are suitable for predicting the biological activity of this compound-based prodrugs?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like DNA alkyltransferases. Use the compound’s crystal structure (e.g., C–Cl bond length: 1.79 Å ) to parameterize force fields. QSAR models trained on analogs with logP values ~2.5 ± 0.3 show strong correlation (R² > 0.85) between lipophilicity and cytotoxicity .

Q. What strategies mitigate toxicity risks during in vitro testing of this compound?

- Methodological Answer : The chloroethyl group is a known alkylating agent. Use lower concentrations (IC₅₀ < 10 µM) and short exposure times (<24 hours) in cell assays. Include scavengers like glutathione (5 mM) to neutralize reactive intermediates. LC-MS/MS can track intracellular adduct formation (e.g., glutathione conjugates at m/z 487.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。